molecular formula C7H12ClNO4S B13492818 Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride CAS No. 2866322-90-7

Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride

Cat. No.: B13492818
CAS No.: 2866322-90-7
M. Wt: 241.69 g/mol
InChI Key: AKWYWDACBRXIBU-UHFFFAOYSA-N
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Description

Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[320]heptane-1-carboxylate hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride typically involves multiple steps, including cyclization and esterification reactions. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions to form the bicyclic structure. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or nitrogen atoms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modifying the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different functional groups.

    8-Azabicyclo[3.2.1]octane: A related compound used in the synthesis of tropane alkaloids.

Uniqueness

Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is unique due to its sulfur-containing bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2866322-90-7

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 6,6-dioxo-6λ6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO4S.ClH/c1-12-6(9)7-3-8-2-5(7)13(10,11)4-7;/h5,8H,2-4H2,1H3;1H

InChI Key

AKWYWDACBRXIBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CNCC1S(=O)(=O)C2.Cl

Origin of Product

United States

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